Burixafor HBr Burixafor HBr Burixafor, also known as TG-0054, is an orally bioavailable inhibitor of CXC chemokine receptor 4 (CXCR4) with receptor binding and hematopoietic stem cell-mobilization activities. Burixafor binds to the chemokine receptor CXCR4, thereby preventing the binding of stromal derived factor-1 (SDF-1 or CXCL12) to the CXCR4 receptor and subsequent receptor activation; this may the mobilization of hematopoietic stem and progenitor cells from the bone marrow into blood. Note: Elemental analysis showed it was a salt with 3 HBr and 3 water.
Brand Name: Vulcanchem
CAS No.: 1191450-19-7
VCID: VC0522293
InChI: InChI=1S/C27H51N8O3P.BrH/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24;/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33);1H
SMILES: C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N.Br
Molecular Formula: C27H60Br3N8O6P
Molecular Weight: 863.51

Burixafor HBr

CAS No.: 1191450-19-7

Cat. No.: VC0522293

Molecular Formula: C27H60Br3N8O6P

Molecular Weight: 863.51

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Burixafor HBr - 1191450-19-7

Specification

CAS No. 1191450-19-7
Molecular Formula C27H60Br3N8O6P
Molecular Weight 863.51
IUPAC Name 2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;hydrobromide
Standard InChI InChI=1S/C27H51N8O3P.BrH/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24;/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33);1H
Standard InChI Key FAIXPLRLFBALHM-MCXZQIONSA-N, VXFATXVZERUULG-YCGNAKKISA-N (3HBr 3H2O).
SMILES C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N.Br
Appearance White to off-white solid powder

Introduction

Chemical Properties and Structure

Burixafor Hydrobromide presents with specific chemical characteristics that define its behavior in biological systems and inform its handling requirements for research and therapeutic applications. Understanding these properties is essential for appropriate utilization of the compound.

Molecular Composition and Identity

The chemical identity of Burixafor Hydrobromide is defined by several key parameters that distinguish it from other compounds:

PropertyValueSource
CAS Number1191450-19-7
Molecular FormulaC27H51N8O3P·5/2HBr
Alternative FormulaC27H52BrN8O3P
Molecular Weight769.01 g/mol
Alternative MW647.644 g/mol
PubChem CID154575080

The discrepancy in molecular weight and formula between sources likely relates to different interpretations of the hydrobromide salt composition, with source potentially representing the base compound with a single bromide counter-ion, while sources and represent formulations with multiple bromide ions. For research purposes, the formula C27H51N8O3P·5/2HBr with molecular weight 769.01 g/mol appears to be more widely accepted .

Physical Properties

Burixafor Hydrobromide demonstrates specific physical properties that affect its handling and application:

PropertyValueNotes
Physical StateSolid powderStandard form for research applications
Solubility in Water50 mg/mL (65.02 mM)Sonication recommended for optimal dissolution
Relative DensityData not available-
Melting/Boiling PointData not available-
Flash PointData not available-

The high water solubility of Burixafor Hydrobromide represents a significant advantage for biological applications, facilitating its use in aqueous experimental systems while minimizing the need for organic solvents that might introduce confounding variables .

Mechanism of Action

Burixafor Hydrobromide exerts its biological effects through specific molecular interactions that trigger cascades of cellular responses. Understanding this mechanism provides insight into both its current applications and potential new therapeutic directions.

The primary mechanism of Burixafor Hydrobromide involves competitive antagonism of the CXCR4 receptor. This G-protein coupled receptor normally binds to the CXC motif chemokine 12 (CXCL12), also known as stromal cell-derived factor-1. This interaction plays a crucial role in cellular migration, particularly for stem cells and immune cells that express CXCR4 on their surface .

When Burixafor Hydrobromide binds to the CXCR4 receptor, it prevents the natural ligand CXCL12 from attaching. This disruption has several important consequences:

  • It releases hematopoietic stem cells from their bone marrow niche, where they are normally retained through CXCR4-CXCL12 interactions.

  • It mobilizes mesenchymal stem cells into circulation, potentially increasing their availability for natural repair processes.

  • It modulates inflammatory processes that rely on CXCR4-CXCL12 signaling.

  • It may inhibit angiogenesis in pathological contexts where CXCR4 signaling promotes new vessel formation .

This mechanism positions Burixafor Hydrobromide as a multifunctional agent with potential applications in fields ranging from regenerative medicine to oncology and inflammatory disorders.

Biological Activities

Burixafor Hydrobromide demonstrates a spectrum of biological activities that derive from its fundamental mechanism of CXCR4 antagonism but manifest in various physiological systems. These activities have been documented through research models and suggest potential therapeutic applications.

Stem Cell Mobilization

The most prominently documented biological activity of Burixafor Hydrobromide is its ability to mobilize stem cells from bone marrow reservoirs into peripheral circulation. Research has specifically demonstrated:

  • Mobilization of mesenchymal stem cells (MSCs), which play important roles in tissue repair and immunomodulation .

  • Potential enhancement of hematopoietic stem and progenitor cell availability for collection and transplantation purposes.

This mobilization effect could significantly improve current protocols for stem cell harvesting, particularly in scenarios where traditional mobilizing agents prove insufficient or inappropriate.

Anti-inflammatory Effects

Evidence suggests that Burixafor Hydrobromide possesses notable anti-inflammatory properties, which may contribute to its therapeutic potential in multiple disease contexts:

  • Attenuation of inflammatory processes has been demonstrated in experimental models .

  • This anti-inflammatory action likely results from disruption of immune cell trafficking patterns that depend on CXCR4-CXCL12 signaling.

  • Reduced inflammation may contribute secondarily to the compound's tissue-protective effects in injury models.

These anti-inflammatory capabilities suggest applications in conditions characterized by excessive or chronic inflammatory responses, including autoimmune disorders and post-injury inflammatory cascades.

Cardiac Function Preservation

A particularly promising application domain for Burixafor Hydrobromide relates to cardiac protection, as documented in experimental models:

  • Preservation of cardiac systolic function has been demonstrated in a porcine model of myocardial infarction .

  • This cardioprotective effect appears to result from a combination of:

    • Enhanced recruitment of reparative stem cells to damaged myocardium

    • Reduction of inflammatory damage in post-infarction cardiac tissue

    • Possible modulation of fibrotic remodeling processes

These findings suggest potential value in acute cardiac injury scenarios, where modulating the early post-injury response could significantly improve long-term outcomes.

Therapeutic Applications

Based on its documented biological activities, Burixafor Hydrobromide shows promise for several specific therapeutic applications that could address significant unmet medical needs.

Applications in Cardiac Conditions

The demonstrated ability of Burixafor Hydrobromide to preserve cardiac function in experimental myocardial infarction models suggests significant potential for cardiovascular applications . Specific potential applications include:

  • Acute intervention following myocardial infarction to limit damage and improve recovery

  • Enhancement of cardiac repair processes through increased stem cell recruitment

  • Reduction of adverse remodeling through modulation of post-infarction inflammation

These cardiac applications represent some of the most promising therapeutic directions for this compound, particularly given the significant burden of cardiovascular disease and limitations of current treatment approaches.

Storage FormRecommended ConditionsStability Period
Powder-20°C3 years
In solution-80°C1 year

Shipping of the compound is typically performed with blue ice to maintain appropriate temperature conditions during transit . These stringent storage requirements reflect the compound's potential sensitivity to degradation under inappropriate conditions and underscore the importance of proper handling protocols in research settings.

For solution preparation, the high water solubility (50 mg/mL) facilitates dissolution in aqueous media, though sonication is recommended to ensure complete solubilization . This property simplifies experimental protocols and minimizes the need for organic solvents that might introduce confounding variables or toxicity concerns.

SupplierPurityAvailable QuantitiesApproximate Price RangeDelivery Timeframe
Aladdin Scientific≥98.0%5mg - 500mg$100.90 - $2,200.908-12 weeks

The extended delivery timeframe (8-12 weeks) noted by suppliers suggests that the compound is produced on demand rather than maintained in standing inventory, likely reflecting its specialized nature and current position as a research tool rather than an approved therapeutic .

Despite these availability limitations, interest in the compound appears substantial within specific research domains, particularly those focused on stem cell mobilization, inflammatory modulation, and targeted anti-angiogenic applications.

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